Cas no 873940-57-9 (6-chloro-N-[4-(furan-2-ylmethylsulfamoyl)phenyl]pyridine-3-carboxamide)

6-Chloro-N-[4-(furan-2-ylmethylsulfamoyl)phenyl]pyridine-3-carboxamide is a synthetic organic compound featuring a pyridine-carboxamide core linked to a sulfamoylphenyl group with a furan-2-ylmethyl substituent. This structure suggests potential utility as an intermediate in pharmaceutical or agrochemical synthesis, particularly in the development of sulfonamide-based bioactive molecules. The chloro and furan moieties may enhance reactivity or binding affinity in target applications. Its well-defined molecular architecture allows for precise modifications, making it valuable for structure-activity relationship studies. The compound’s purity and stability under standard conditions ensure reliable performance in research and industrial processes. Further characterization would be required to confirm specific applications.
6-chloro-N-[4-(furan-2-ylmethylsulfamoyl)phenyl]pyridine-3-carboxamide structure
873940-57-9 structure
Product Name:6-chloro-N-[4-(furan-2-ylmethylsulfamoyl)phenyl]pyridine-3-carboxamide
CAS No:873940-57-9
MF:C17H14ClN3O4S
MW:391.828761577606
CID:6274816
PubChem ID:8850624
Update Time:2025-05-26

6-chloro-N-[4-(furan-2-ylmethylsulfamoyl)phenyl]pyridine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • Z31825798
    • 873940-57-9
    • 6-chloro-N-[4-(furan-2-ylmethylsulfamoyl)phenyl]pyridine-3-carboxamide
    • AKOS001184071
    • 6-chloro-N-(4-{[(furan-2-yl)methyl]sulfamoyl}phenyl)pyridine-3-carboxamide
    • EN300-26606177
    • Inchi: 1S/C17H14ClN3O4S/c18-16-8-3-12(10-19-16)17(22)21-13-4-6-15(7-5-13)26(23,24)20-11-14-2-1-9-25-14/h1-10,20H,11H2,(H,21,22)
    • InChI Key: JHTFGWFTTNWPFZ-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C=N1)C(NC1C=CC(=CC=1)S(NCC1=CC=CO1)(=O)=O)=O

Computed Properties

  • Exact Mass: 391.0393548g/mol
  • Monoisotopic Mass: 391.0393548g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 575
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 110Ų

6-chloro-N-[4-(furan-2-ylmethylsulfamoyl)phenyl]pyridine-3-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26606177-0.05g
6-chloro-N-(4-{[(furan-2-yl)methyl]sulfamoyl}phenyl)pyridine-3-carboxamide
873940-57-9 95.0%
0.05g
$212.0 2025-03-20

Additional information on 6-chloro-N-[4-(furan-2-ylmethylsulfamoyl)phenyl]pyridine-3-carboxamide

Introduction to 6-chloro-N-[4-(furan-2-ylmethylsulfamoyl)phenyl]pyridine-3-carboxamide (CAS No. 873940-57-9)

6-chloro-N-[4-(furan-2-ylmethylsulfamoyl)phenyl]pyridine-3-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 873940-57-9, represents a novel molecular entity with a unique structural framework that has the potential to serve as a valuable intermediate in the synthesis of bioactive molecules. The structural composition of this compound includes a pyridine core, a chloro substituent, and a phenyl ring functionalized with a furan-2-ylmethylsulfamoyl group, which collectively contribute to its distinctive chemical properties and biological activities.

The pyridine moiety is a well-known pharmacophore in medicinal chemistry, often found in numerous therapeutic agents due to its ability to interact with biological targets such as enzymes and receptors. The presence of the chloro group at the 6-position of the pyridine ring enhances the electrophilicity of the molecule, making it more reactive in various chemical transformations. This reactivity is particularly useful in synthetic chemistry, where it can be leveraged to introduce additional functional groups or to facilitate cross-coupling reactions, which are common in the development of new pharmaceuticals.

The phenyl ring in 6-chloro-N-[4-(furan-2-ylmethylsulfamoyl)phenyl]pyridine-3-carboxamide is further modified by a furan-2-ylmethylsulfamoyl group. This specific substitution pattern is intriguing from a chemical perspective, as it introduces both sulfur and oxygen atoms into the molecular structure. Sulfur-containing compounds are frequently explored in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The furan ring itself is known for its ability to enhance solubility and metabolic stability, making it an attractive feature for drug design.

Recent advancements in computational chemistry and molecular modeling have allowed researchers to predict the potential biological activities of compounds like 6-chloro-N-[4-(furan-2-ylmethylsulfamoyl)phenyl]pyridine-3-carboxamide with greater accuracy. These computational studies have suggested that this compound may exhibit inhibitory effects on certain kinases and other enzymes involved in cancer progression. Additionally, the structural features of this molecule make it a promising candidate for further exploration in the development of drugs targeting neurological disorders, where pyridine-based scaffolds have shown promise.

In vitro studies have begun to unravel the pharmacological profile of 6-chloro-N-[4-(furan-2-ylmethylsulfamoyl)phenyl]pyridine-3-carboxamide. Initial experiments have demonstrated that this compound can interact with specific protein targets, leading to modulations in cellular signaling pathways. For instance, researchers have observed that this molecule can inhibit the activity of Janus kinases (JAKs), which are implicated in various inflammatory diseases. The ability to modulate JAK activity is particularly relevant given the increasing use of JAK inhibitors in clinical practice for conditions such as rheumatoid arthritis and inflammatory bowel disease.

The synthesis of 6-chloro-N-[4-(furan-2-ylmethylsulfamoyl)phenyl]pyridine-3-carboxamide presents unique challenges due to its complex structural features. However, modern synthetic methodologies have made significant strides in facilitating the construction of such molecules. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated functionalizations have been employed to efficiently build the core pyridine scaffold and introduce the various substituents. These synthetic approaches not only enhance efficiency but also allow for greater control over regioselectivity and stereoselectivity, which are critical factors in pharmaceutical development.

The potential applications of 6-chloro-N-[4-(furan-2-ylmethylsulfamoyl)phenyl]pyridine-3-carboxamide extend beyond its role as an intermediate in drug synthesis. Its unique chemical properties make it suitable for use as a building block in library synthesis programs aimed at discovering novel bioactive compounds. High-throughput screening (HTS) techniques can be employed to rapidly assess the biological activity of large collections of derivatives derived from this core structure. This approach has been successfully used in academic and industrial settings to identify lead compounds for further optimization.

As research continues to progress, the understanding of how structural modifications influence biological activity will continue to evolve. The case of 6-chloro-N-[4-(furan-2-ylmethylsulfamoyl)phenyl]pyridine-3-carboxamide serves as an excellent example of how detailed structural analysis can guide medicinal chemists toward developing more effective therapeutic agents. By leveraging both experimental data and computational modeling, researchers can make informed decisions about which structural features to retain or modify, ultimately leading to more efficient drug discovery processes.

The future prospects for 6-chloro-N-[4-(furan-2-ylmethylsulfamoyl)phenyl]pyridine-3-carboxamide are promising, with ongoing studies aimed at elucidating its full pharmacological profile and exploring its potential therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies will be crucial in translating these early findings into clinical candidates. As our understanding of disease mechanisms continues to deepen, compounds like this one will play an increasingly important role in developing next-generation therapeutics that address unmet medical needs.

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